molecular formula C18H15N5O4S B4598572 N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B4598572
M. Wt: 397.4 g/mol
InChI Key: QBTGCENAXFOKSK-UHFFFAOYSA-N
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Description

N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the thiadiazole ring, along with the nitrobenzamide moiety, contributes to its unique chemical properties and biological activities.

Scientific Research Applications

N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine derivative.

    Coupling of the Two Fragments: The final step involves coupling the thiadiazole ring with the nitrobenzamide moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can be compared with other thiadiazole derivatives and nitrobenzamide compounds. Similar compounds include:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Nitrobenzamide Compounds: Compounds with the nitrobenzamide moiety but different ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c1-11-5-2-3-8-14(11)19-15(24)10-16-21-22-18(28-16)20-17(25)12-6-4-7-13(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGCENAXFOKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Reactant of Route 6
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N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

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